Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyrimidine core with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate with thiophene-2-carbaldehyde. This reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the desired product.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques to enhance yield and purity. This involves using automated reactors that maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in chloroform.
Major Products:
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation.
Medicine: Explored for its antitumor properties, showing promise in preclinical studies for inhibiting tumor growth.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It targets kinases, which are crucial for the regulation of cell division and survival. By binding to the active site of these enzymes, it prevents their activity, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of both a thiophene ring and a pyrazolo[1,5-a]pyrimidine core, which confer distinct electronic and steric properties. Similar compounds include:
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the thiophene ring, resulting in different reactivity and biological activity.
Thiophene-2-carbaldehyde derivatives: Do not possess the pyrazolo[1,5-a]pyrimidine core, limiting their application in medicinal chemistry.
This compound’s unique structure allows for versatile applications across various fields, making it a valuable subject of ongoing research.
Properties
IUPAC Name |
ethyl 7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)9-8-15-16-10(5-6-14-12(9)16)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBPUXOPVLWENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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